3-Bromo-3,3-difluoropropylamine hydrochloride
Overview
Description
3-Bromo-3,3-difluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClF2N and a molecular weight of 210.45 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride typically involves the reaction of 3-bromo-3,3-difluoropropylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-Bromo-3,3-difluoropropylamine
Reagent: Hydrochloric acid
Conditions: Controlled temperature, solvent (e.g., ethanol or water)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques to ensure high yield and purity. The process generally follows the same synthetic route but is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3,3-difluoropropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The fluorine atoms can be involved in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
3-Bromo-3,3-difluoropropylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-3,3-difluoropropylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The compound can interact with enzymes and proteins, leading to modifications that are useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3,3-difluoropropane: Similar structure but lacks the amine group.
3-Bromo-3,3-difluoropropylamine: The base compound without the hydrochloride.
3-Chloro-3,3-difluoropropylamine hydrochloride: Similar but with chlorine instead of bromine.
Uniqueness
3-Bromo-3,3-difluoropropylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMZKDLACSYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660134 | |
Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-29-8 | |
Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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